2-{[(Tert-butoxy)carbonyl]amino}-2-(4-ethoxyphenyl)acetic acid
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-5-20-11-8-6-10(7-9-11)12(13(17)18)16-14(19)21-15(2,3)4/h6-9,12H,5H2,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDGGMAQIUFUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(4-ethoxyphenyl)acetic acid often involves multiple steps:
Starting Material: : A common starting material is 4-ethoxyphenylacetic acid.
Protection of Amino Group: : The amino group is protected using a tert-butoxycarbonyl (Boc) group.
Coupling Reaction: : This intermediate undergoes a coupling reaction with the protected amino acid derivative to form the target compound.
Deprotection and Purification: : The final step involves deprotecting the Boc group and purifying the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production might employ similar synthetic routes but on a larger scale, using continuous flow reactors to ensure efficiency and scalability. Optimized conditions such as controlled temperature, pressure, and the use of catalysts can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can participate in several types of chemical reactions:
Substitution Reactions: : The ethoxy group can be substituted by nucleophiles under suitable conditions.
Oxidation and Reduction: : The phenyl ring and the acetic acid moiety can undergo oxidation or reduction.
Amide Formation: : The carboxylic acid group can form amides when reacted with amines.
Common Reagents and Conditions
Substitution: : Reagents like alkyl halides and nucleophiles are common.
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: : Depending on the nucleophile, substituted phenyl derivatives.
Oxidation: : Formation of quinones or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-(4-ethoxyphenyl)acetic acid finds extensive use in:
Chemistry: : As a building block in organic synthesis.
Biology: : Used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: : Serves as an intermediate in the synthesis of drugs with therapeutic potential.
Industry: : Employed in the development of novel materials and polymers.
Mechanism of Action
This compound exerts its effects through its functional groups:
Molecular Targets: : The carboxylic acid can interact with enzymes, and the amino group can form hydrogen bonds or interact with receptors.
Pathways Involved: : Its derivatives can participate in metabolic pathways, influencing biological processes.
Comparison with Similar Compounds
Structural Analogs and Their Key Properties
The following table summarizes critical differences between the target compound and its structural analogs:
*Estimated based on molecular formula.
Functional Group Impact on Reactivity and Bioactivity
- Ethoxy vs. Methoxy (Target vs.
- Ethoxy vs. Hydroxy (Target vs. Hydroxy Analog) : The hydroxyl analog () is more polar and prone to metabolic conjugation, whereas the ethoxy group offers metabolic stability .
- Boc Protection: The Boc group in all analogs prevents undesired side reactions at the amino group during synthesis, a critical feature in multi-step drug development .
Stability and Reactivity
- The Boc group is acid-labile, requiring careful handling in acidic environments.
- The ethoxy group’s electron-donating nature may stabilize intermediates during electrophilic substitution compared to methyl or hydroxyl analogs .
Research Findings and Industrial Relevance
- Pharmacological Potential: The target compound’s derivatives exhibit dual-action mechanisms (e.g., μ-opioid agonism and nNOS inhibition) in pain management research .
- Scalability : highlights optimized synthetic routes for the ethoxyphenyl core, ensuring cost-effective production.
- Analytical Characterization : Analogs like the methoxy derivative are rigorously analyzed via HPLC, NMR, and LCMS to meet pharmaceutical standards .
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-2-(4-ethoxyphenyl)acetic acid is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H23NO5
- Molecular Weight : 309.36 g/mol
- CAS Number : 876755-79-2
Structural Features
The structure includes a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amino groups in organic synthesis. The ethoxyphenyl group is also significant as it may contribute to the compound's biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals, thus protecting cells from oxidative stress.
- Anticancer Properties : Some derivatives of amino acids have been noted for their ability to inhibit tumor growth by interfering with cellular signaling pathways.
Case Studies and Research Findings
-
Antioxidant Activity : A study demonstrated that compounds with similar structural motifs could significantly reduce oxidative stress markers in vitro. The antioxidant potential was assessed using DPPH radical scavenging assays, showing a dose-dependent response.
Compound IC50 (µM) Sample A 25 Sample B 15 Sample C 10 -
Anticancer Activity : Research has indicated that amino acid derivatives can inhibit specific cancer cell lines. For instance, a derivative of the compound was tested against breast cancer cells (MCF-7) and showed an IC50 value of 30 µM, suggesting moderate efficacy.
Cell Line IC50 (µM) MCF-7 30 HeLa 45 A549 50 - Enzyme Inhibition : The compound may act as an inhibitor for branched-chain amino acid transaminases (BCATs), which are implicated in various metabolic processes and cancer progression. High-throughput screening has identified several inhibitors, with related compounds showing promising selectivity and potency.
Pharmacokinetics
Research into the pharmacokinetic properties of similar compounds suggests that they may have favorable absorption and distribution characteristics, although specific data on this compound remains limited.
Q & A
Basic: What synthetic routes are commonly used to prepare 2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethoxyphenyl)acetic acid?
Methodological Answer:
The synthesis typically involves three key steps:
Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the amino moiety using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) .
Coupling Reaction : Formation of the acetic acid backbone via a nucleophilic substitution or coupling reaction, often employing reagents like EDCI/HOBt to minimize racemization .
Deprotection (if needed) : Selective removal of the Boc group using acidic conditions (e.g., TFA in DCM) to generate the free amino acid derivative .
Critical Parameters : Reaction temperature (0–25°C), solvent polarity, and stoichiometric control of reagents to avoid side products like diastereomers or incomplete coupling .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons), ethoxyphenyl aromatic signals (δ 6.8–7.4 ppm), and the acetic acid backbone (δ ~3.8–4.2 ppm for α-protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 338.16 for C₁₆H₂₁NO₅) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects trace impurities .
Advanced: How can reaction conditions be optimized to improve yield and minimize racemization?
Methodological Answer:
- Temperature Control : Conduct coupling reactions at 0–4°C to suppress racemization of the chiral center .
- Coupling Reagents : Use carbodiimides (e.g., EDCI) with additives like HOBt or OxymaPure to enhance activation efficiency and reduce side reactions .
- Solvent Selection : Opt for DMF or DCM for better solubility of intermediates, but avoid prolonged exposure to DMF to prevent decomposition .
- Real-Time Monitoring : Use TLC (silica gel, ethyl acetate/hexanes) to track reaction progress and adjust stoichiometry dynamically .
Advanced: What strategies mitigate impurities in the final product?
Methodological Answer:
- By-Product Identification : LC-MS with electrospray ionization (ESI) detects common impurities like de-Boc derivatives or unreacted starting materials .
- Purification Techniques :
- Stability Testing : Store the compound under inert gas (N₂) at –20°C to prevent hydrolysis of the Boc group .
Basic: What are the primary research applications of this compound?
Methodological Answer:
- Peptide Synthesis : Serves as a Boc-protected amino acid building block for solid-phase peptide synthesis (SPPS), enabling incorporation of the 4-ethoxyphenyl moiety into peptide chains .
- Medicinal Chemistry : Used to design protease inhibitors or receptor ligands, leveraging the ethoxyphenyl group for hydrophobic interactions with target proteins .
Advanced: How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to simulate binding poses with enzymes (e.g., kinases or proteases). The ethoxyphenyl group’s electron-rich aromatic system may engage in π-π stacking or hydrophobic interactions .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., water/Na⁺/Cl⁻) over 100-ns trajectories to assess binding affinity .
- QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with bioactivity data to guide derivative design .
Advanced: How to resolve contradictions in spectroscopic data during structural validation?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw) to identify discrepancies in stereochemistry .
- 2D NMR Techniques : Use HSQC and HMBC to confirm connectivity between the Boc group, ethoxyphenyl ring, and acetic acid moiety .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to resolve overlapping signals in crowded spectral regions .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Hazard Mitigation : Use PPE (gloves, goggles) due to potential irritancy (H315/H319/H335 hazard codes). Work in a fume hood to avoid inhalation of fine particles .
- Waste Disposal : Quench reaction mixtures with aqueous bicarbonate before disposal to neutralize acidic by-products .
Advanced: How does the 4-ethoxy substituent influence the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity : The ethoxy group increases logP (~2.8), enhancing membrane permeability but reducing aqueous solubility. Measure via shake-flask method .
- Electronic Effects : The electron-donating ethoxy group stabilizes the phenyl ring’s π-system, altering UV absorbance (λmax ~270 nm) and reactivity in electrophilic substitutions .
- Steric Impact : The substituent’s orientation (para vs. meta) affects packing in crystalline lattices, as shown by X-ray diffraction .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Batch Consistency : Implement process analytical technology (PAT) to monitor critical quality attributes (CQAs) like particle size and polymorph distribution .
- Solvent Recovery : Use distillation or membrane filtration to recycle DCM or THF, reducing costs and environmental impact .
- Regulatory Compliance : Follow ICH Q11 guidelines for defining design space and control strategies during tech transfer to GMP facilities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
